![molecular formula C16H14ClNO2 B1230583 6-[(4-Chloroanilino)methylidene]-3-prop-2-enoxy-1-cyclohexa-2,4-dienone](/img/structure/B1230583.png)
6-[(4-Chloroanilino)methylidene]-3-prop-2-enoxy-1-cyclohexa-2,4-dienone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-chloroanilino)methylidene]-3-prop-2-enoxy-1-cyclohexa-2,4-dienone is a member of quinomethanes.
Scientific Research Applications
Molecular Structure and Characterization
6-[(4-Chloroanilino)methylidene]-3-prop-2-enoxy-1-cyclohexa-2,4-dienone and its derivatives have been studied for their molecular structure and characterization. For instance, a compound structurally similar to it was examined using infrared, UV-Visible spectroscopy, and single crystal X-ray diffraction technique. The study explored the synthesis, characterization of the structure, DFT (Density Functional Theory), natural bond orbital, linear and nonlinear optical properties studies of the compound. It was observed that the compound exists as a keto-amine form and its crystal geometry was stabilized by hydrogen bond and weak π–π interactions (Pal et al., 2021).
Proton Transfer Studies
Research on sterically hindered Schiff bases, including a compound resembling 6-[(4-Chloroanilino)methylidene]-3-prop-2-enoxy-1-cyclohexa-2,4-dienone, highlighted the study of proton transfer equilibrium. The influence of different substitution in the phenol ring on the position of hydrogen in the hydrogen bridge was discussed, providing insights into the molecular interactions and stability of such compounds (Filarowski et al., 2002).
Photophysical Properties and Sensing Abilities
A study on Zn(ii) complexes with ligands derived from compounds like 6-[(4-Chloroanilino)methylidene]-3-prop-2-enoxy-1-cyclohexa-2,4-dienone explored their electronic structures and photophysical properties. The ligands showed strong binding ability and a ratiometric response to Zn(2+) ions, indicating potential applications in sensing and fluorescence studies. The sensing property of the ligands was found to depend on the substituent at the ortho position of the phenol group, demonstrating the tunability of these compounds for specific applications (Hens et al., 2013).
Chemical Reactivity and Cycloaddition Studies
Compounds structurally related to 6-[(4-Chloroanilino)methylidene]-3-prop-2-enoxy-1-cyclohexa-2,4-dienone have been examined for their reactivity in chemical processes. For instance, the reaction of certain cyclohexa-2,4-dienones with aryl nitrile oxides was studied, showing highly stereoselective reactions providing mixtures of diastereomeric products. Such studies are crucial for understanding the reactivity patterns and potential synthetic applications of these compounds (Kovtonyuk et al., 2013).
properties
Product Name |
6-[(4-Chloroanilino)methylidene]-3-prop-2-enoxy-1-cyclohexa-2,4-dienone |
|---|---|
Molecular Formula |
C16H14ClNO2 |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)iminomethyl]-5-prop-2-enoxyphenol |
InChI |
InChI=1S/C16H14ClNO2/c1-2-9-20-15-8-3-12(16(19)10-15)11-18-14-6-4-13(17)5-7-14/h2-8,10-11,19H,1,9H2 |
InChI Key |
MLQATICQPCCUKH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1)C=NC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



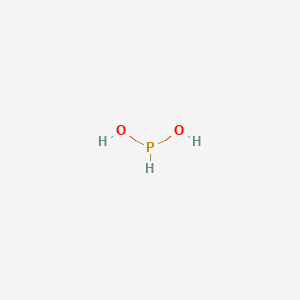
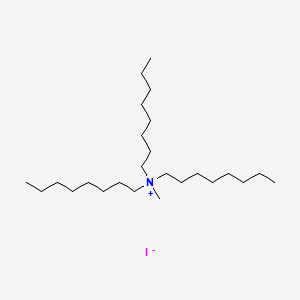
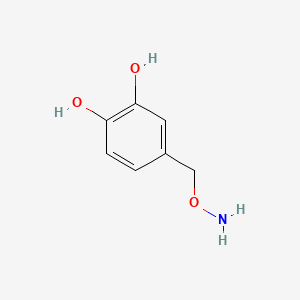
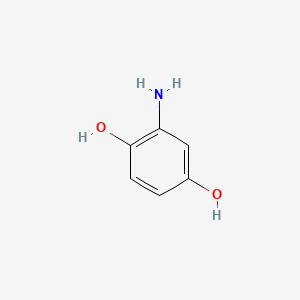
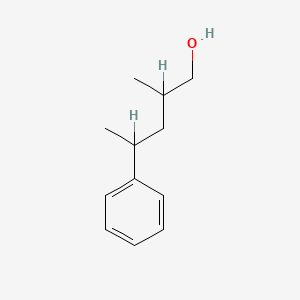
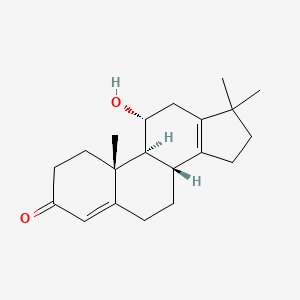
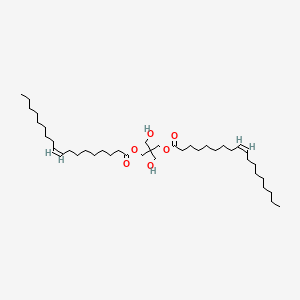
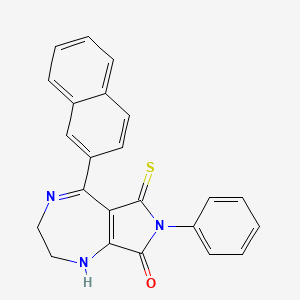
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3,4-dimethoxyphenyl)methyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B1230511.png)
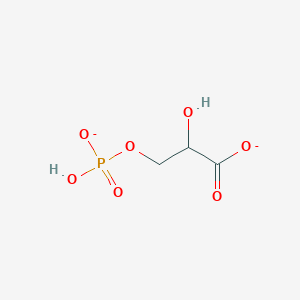
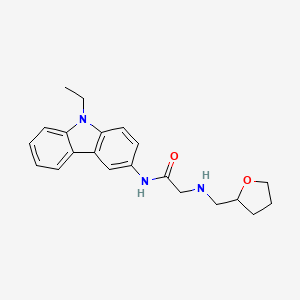
![2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl 4-methylpiperazine-1-carbodithioate](/img/structure/B1230517.png)
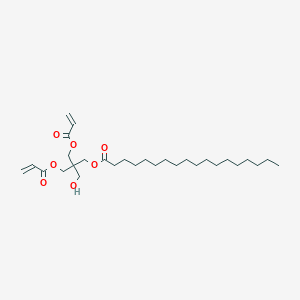
![1-(3,3-Dimethylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1230524.png)